molecular formula C6H9N3O2 B089802 3,6-Dimethoxypyridazin-4-amine CAS No. 1075-68-9

3,6-Dimethoxypyridazin-4-amine

Cat. No. B089802
CAS RN: 1075-68-9
M. Wt: 155.15 g/mol
InChI Key: YLMFMYQWOHTXPS-UHFFFAOYSA-N
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Description

3,6-Dimethoxypyridazin-4-amine is a chemical compound with the formula C6H9N3O2 . It is used in various chemical reactions and has potential applications in research .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of Fe and acetic acid in ethanol to reduce 3-nitropyridin-4-amine, followed by Ytterbium triflate catalyzed condensation with triethyl orthoformate . Another approach involves the use of reductive amination, where aldehydes and ketones are converted into amines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Molecular dynamics simulations can provide valuable insights into the structural and transport properties of this compound .


Chemical Reactions Analysis

Amines, including this compound, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Amines, including this compound, can engage in hydrogen bonding with water. Amines of low molar mass are quite soluble in water . The physical properties of amines can be evaluated via molecular dynamics simulations .

Safety and Hazards

3,6-Dimethoxypyridazin-4-amine should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture .

properties

IUPAC Name

3,6-dimethoxypyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFMYQWOHTXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297105
Record name 3,6-dimethoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1075-68-9
Record name NSC114072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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